5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine

Medicinal Chemistry Metabolic Stability Drug Discovery

5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine incorporates the metabolically stable Cp-CF₃ bioisostere, engineered to replace oxidation-prone tert-butyl groups. This building block enables the synthesis of drug candidates with improved pharmacokinetic profiles and a ~4-fold increase in rat lifetime versus tert-butyl analogs. The 2-amine handle facilitates rapid analog derivatization. Procure for rescuing lead series with high clearance or for building targeted Cp-CF₃ SAR libraries.

Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
Cat. No. B7453871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine
Molecular FormulaC9H9F3N2
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14)
InChIKeyWREMDJBKVSOLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine: A Strategic Building Block for Medicinal Chemistry Procurement


5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is a pyridine derivative characterized by a 2-amino group and a 1-(trifluoromethyl)cyclopropyl substituent at the 5-position. Its core structural feature is the trifluoromethylcyclopropyl (Cp-CF₃) group, a recognized metabolically stable bioisostere for the tert-butyl (t-Bu) group [1]. This compound serves as a versatile intermediate for the synthesis of drug candidates, particularly those requiring enhanced metabolic stability and improved pharmacokinetic profiles [2].

Why 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine Cannot Be Substituted with Generic tert-Butyl or Other Common Bioisosteres


The trifluoromethylcyclopropyl (Cp-CF₃) group is a specialized bioisostere engineered to overcome the metabolic liabilities of the common tert-butyl group, which is often susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, leading to high clearance and poor oral bioavailability [1]. While polar substitutions (e.g., -OH, -CN, -CO₂H) or alternative bioisosteres like oxetane can address some of these issues, they often compromise target binding affinity or fail to provide the required lipophilicity and conformational rigidity [1]. Generic substitution with a tert-butyl or simple alkyl analog would likely result in a compound with significantly higher clearance and a shorter half-life, making it unsuitable for in vivo applications where sustained target engagement is required. The quantitative evidence below demonstrates the specific, quantifiable advantage of the Cp-CF₃ group over these alternatives [2].

Quantitative Evidence for 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine Differentiation


Enhanced In Vitro and In Vivo Metabolic Stability vs. tert-Butyl Analogs

Replacing a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group consistently results in higher metabolic stability, both in vitro and in vivo. This is a class-level finding demonstrated across multiple chemical series [1]. The improvement is attributed to the removal of all fully sp³ C-H bonds, which are primary sites for CYP-mediated oxidation, and the increased s-character of the remaining C-H bonds [1].

Medicinal Chemistry Metabolic Stability Drug Discovery

Superior Rat Half-Life Extension vs. tert-Butyl Bioisostere

In a direct head-to-head comparison within a specific Novartis drug lead series, the compound containing the trifluoromethylcyclopropyl (Cp-CF₃) group demonstrated a ~4-fold longer lifetime in the bloodstream of rats compared to its direct tert-butyl-containing analog [1]. This quantitative in vivo result translates the class-level metabolic stability advantage into a tangible improvement in drug exposure.

Pharmacokinetics Drug Discovery In Vivo Pharmacology

Metabolic Stability Advantage Over Other Common Polar Isosteres (Hydroxyl, Cyano, Acid, Oxetane)

While introducing polar groups like hydroxyl (2), cyano (3), or carboxylic acid (4) onto a tert-butyl scaffold can improve microsomal stability, these modifications often negatively impact other drug-like properties, such as target binding affinity or cell permeability. In contrast, the trifluoromethylcyclopropyl (Cp-CF₃) group retains the favorable steric and lipophilic profile of a tert-butyl group while providing superior metabolic stability [1]. Furthermore, an oxetane bioisostere (5) offered no metabolic stability improvement over the parent tert-butyl compound (1) in the same study [1].

Medicinal Chemistry Bioisosteres Metabolic Stability

Scalable and Efficient Synthetic Access to Cp-CF₃-Containing Building Blocks

The procurement value of a building block is directly tied to its accessibility. The synthesis of trifluoromethylcyclopropanes (TFCPs), the core motif of the compound, has been historically challenging. However, modern methods provide efficient routes, including a diazo-free synthesis from trifluoromethylalkenes and sulfonium ylides that yields 1,1-disubstituted TFCPs in up to 97% yield [1]. Furthermore, a recent photocatalytic protocol enables the multigram-scale synthesis and direct incorporation of the Cp-CF₃ radical onto various (hetero)arenes, with yields up to 99% for certain substrates and excellent functional group tolerance [2].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Precedence for Commercial-Scale Manufacture of Cp-CF₃ Intermediates

The industrial relevance of the 1-aryl-1-trifluoromethylcyclopropane motif is underscored by the existence of a patented, scalable manufacturing process [1]. This process, which overcomes the selectivity and conversion issues of prior art, enables the synthesis of kilogram quantities of these intermediates, which are essential for producing T-type calcium channel blockers. For the key intermediate, full conversion with excellent selectivity (>90% GC purity) was achieved [1].

Process Chemistry Scale-Up Pharmaceutical Development

Optimal Procurement Scenarios for 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine


Lead Optimization: Replacing a Metabolically Labile tert-Butyl Group

When a drug discovery program has identified a lead compound with a favorable potency profile that contains a tert-butyl group, but its development is halted by high in vivo clearance and a short half-life due to CYP-mediated oxidation of the tert-butyl group [1]. In this scenario, 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine can be procured as a building block to synthesize the Cp-CF₃ analog. Based on class-level evidence, this substitution is expected to significantly improve metabolic stability in vitro and in vivo [1], and in a head-to-head comparison, a Cp-CF₃ analog demonstrated a ~4-fold increase in rat lifetime [2], offering a direct path to rescuing the lead series.

Scaffold Hopping to Improve ADME Properties Without Potency Loss

In programs where polar substitution strategies to improve metabolic stability (e.g., introducing -OH, -CN, -CO₂H) have resulted in a significant loss of target binding affinity or cell permeability [1]. Here, 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is the optimal building block for creating a Cp-CF₃-containing analog. This strategy is preferred because the Cp-CF₃ group retains the desirable steric and lipophilic characteristics of the original tert-butyl group while providing the necessary metabolic stability, thereby offering a balanced profile that neither the tert-butyl nor the polar isosteres can achieve [1].

Construction of Focused Libraries Around a Cp-CF₃ Core Motif

For medicinal chemistry teams building targeted libraries to explore structure-activity relationships (SAR) around a Cp-CF₃-containing pharmacophore. The compound's 2-amine functionality provides a convenient synthetic handle for further derivatization, enabling the rapid synthesis of diverse analogs. The use of this specific building block is justified by the known, quantifiable benefits of the Cp-CF₃ group on pharmacokinetic properties [1] and by the availability of efficient synthetic methods to access and derivative this motif [3].

Early Process Chemistry: Sourcing a Building Block with a Defined Scalable Route

When a program is advancing toward preclinical development and requires larger quantities of a Cp-CF₃-containing intermediate. The procurement of 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is advantageous because a scalable and high-yielding manufacturing process for a closely related 1-aryl-1-trifluoromethylcyclopropane intermediate has been established and patented [4]. This provides a clear precedent for large-scale synthesis and supply chain security, mitigating the risk associated with scaling up a challenging motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.